(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride
Description
(1R,5R)-2,6-Diazabicyclo[3.2.1]octan-3-one hydrochloride is a bicyclic organic compound featuring a diazabicyclo[3.2.1]octane scaffold with a ketone group at position 3 and a hydrochloride salt. Its stereochemistry (1R,5R) confers distinct conformational rigidity, which influences its pharmacological interactions.
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-2-4-1-5(8-6)3-7-4;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m1./s1 |
InChI Key |
PQAXNNJLRDUAKY-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)N[C@H]1CN2.Cl |
Canonical SMILES |
C1C2CC(=O)NC1CN2.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Urea Insertion Reaction
One prominent synthetic route involves an intramolecular insertion of a rhodium-carbenoid species into a cyclic urea to construct the diazabicyclic core. This method was optimized using rhodium catalysts such as Rh2(NHPiv)4, which provided high yields (up to 95% NMR yield) under mild conditions in mixed solvents like dioxane/dichloromethane. The reaction proceeds via a carbene intermediate that inserts into the urea linkage, forming the bicyclic structure efficiently in a one-pot process. This approach is advantageous for its operational simplicity and high selectivity toward the desired bicyclic framework.
Lactone and Azacycloalkylamine Coupling
Another method involves the reaction of a lactone intermediate with an azacycloalkylamine, followed by treatment with sulfonyl halides in the presence of a tertiary amine base. This sequence leads to intermediates that can be further transformed into the bicyclic diazabicyclo compound. The process is typically conducted at temperatures between 0°C and 30°C over 10 minutes to 10 hours, commonly around 10–25°C for 30–60 minutes. Protecting groups such as carbamates, benzylamines, or sulfonamides are used to control reactivity and selectivity during synthesis.
Reduction and Coupling Sequences
A synthetic strategy includes a reduce/couple or couple/reduce sequence involving key intermediates bearing amine and oxygen protecting groups. This approach allows for high-yielding, cost-effective production of the bicyclic compound and its salts on an industrial scale. Protecting groups such as acetyl, benzyl, benzoyl, or tert-butyldimethylsilyl ether are commonly employed to safeguard functional groups during multi-step synthesis. This method provides operational advantages and scalability.
Condensation and Cyclization Using Piperidyl Derivatives
A practical industrial method starts from piperidyl-5-keto derivatives, which undergo condensation with O-protected hydroxylamine hydrochloride, followed by reduction, chiral resolution, and alkaline hydrolysis to yield intermediates. These intermediates are then subjected to cyclic urea formation using phosgene or triphosgene, followed by acylation, chlorination, amidation, and salt formation steps to produce the target bicyclic compound as a hydrochloride salt. This route is noted for its simplicity, high atom economy, low cost, and environmental benefits, making it suitable for large-scale production.
Comparative Summary of Preparation Methods
| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Yield/Notes |
|---|---|---|---|---|---|
| Intramolecular Urea Insertion | Rh-carbenoid insertion into urea | Rh2(NHPiv)4 and other Rh catalysts | Dioxane/DCM, mild temp (~RT) | High yield, one-pot, selective | Up to 95% NMR yield |
| Lactone + Azacycloalkylamine | Coupling and sulfonylation | Sulfonyl halides, tertiary amine bases | 0–30°C, 10 min–10 h | Flexible, fewer steps, lower cost | Moderate to high yields |
| Reduce/Couple Sequences | Protection, reduction, coupling | Various protecting groups, coupling agents | Industrial scale optimized | Cost-effective, scalable | High yields, operationally simple |
| Piperidyl Derivative Condensation | Condensation, cyclization, acylation | Phosgene/triphosgene, hydroxylamine HCl | Multi-step, mild to moderate temp | Simple, environmentally friendly, high atom utilization | High yields, industrial scale |
Research Findings and Practical Notes
- The intramolecular urea insertion reaction is highly efficient but requires careful control of moisture and silica gel exposure due to product sensitivity.
- The lactone-azacycloalkylamine route reduces the number of synthetic steps and uses acetone or ethyl acetate as preferred solvents to minimize environmental impact.
- Protecting groups play a critical role in controlling reactivity and enabling selective transformations; their choice depends on the downstream reactions planned.
- Industrial routes emphasize cost reduction, waste minimization, and operational simplicity, often employing one-pot procedures and avoiding hazardous reagents when possible.
- Chiral resolution and stereochemical control are crucial to obtaining the (1R,5R) stereochemistry necessary for biological activity.
Chemical Reactions Analysis
Cyclization and Bicyclic Framework Formation
The synthesis of this compound involves acid-catalyzed cyclization to establish its bicyclic core. Key steps include:
-
Reagents : Strong acids (e.g., HCl, H₂SO₄) under controlled temperatures (50–80°C).
-
Mechanism : Intramolecular cyclization of a linear precursor, where protonation of an amine group facilitates nucleophilic attack on a carbonyl carbon, forming the bicyclic structure .
-
Outcome : High stereoselectivity for the (1R,5R) configuration, confirmed by X-ray crystallography in related diazabicyclo derivatives .
Functional Group Transformations
The ketone and secondary amine groups enable diverse reactivity:
Ketone Reduction
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Conditions : Anhydrous tetrahydrofuran (THF) at 0°C to room temperature.
-
Product : Corresponding alcohol derivative, retaining the bicyclic framework.
Amine Alkylation
-
Reagents : Alkyl halides (e.g., benzyl bromide) in the presence of a base (K₂CO₃) .
-
Conditions : Reflux in acetonitrile (12–24 hours).
-
Product : N-alkylated derivatives with enhanced lipophilicity, useful in pharmaceutical intermediates .
Oxidation of the Bicyclic Core
-
Conditions : CH₂Cl₂ at −10°C, followed by gradual warming.
-
Product : Epoxidation or hydroxylation at bridgehead positions, depending on steric factors .
Esterification
-
Reagents : Benzyl chloroformate or tert-butyl dicarbonate (Boc₂O) .
-
Conditions : Catalytic DMAP in dichloromethane.
-
Product : Protected carboxylates (e.g., tert-butyl esters) with improved crystallinity .
Salt Formation
-
Conditions : Aqueous/organic biphasic systems.
-
Product : Water-soluble sodium or calcium salts for formulation studies .
Reaction Comparison Table
Key Research Findings
-
Stereochemical Control : The (1R,5R) configuration is critical for binding to β-lactamase enzymes, as demonstrated in analogs like (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid .
-
Scale-Up Challenges : Purification via chromatography or recrystallization is essential to maintain >98% enantiomeric excess (ee) in industrial batches .
-
Stability : The hydrochloride salt form prevents racemization during long-term storage.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing enzyme inhibitors and chiral building blocks.
Scientific Research Applications
(1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Differences
The following table summarizes structural distinctions between the target compound and related bicyclic/azabicyclic derivatives:
| Compound Name (CAS) | Core Structure | Substituents/Nitrogen Positions | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Notes |
|---|---|---|---|---|---|
| (1R,5R)-2,6-Diazabicyclo[3.2.1]octan-3-one HCl | Diazabicyclo[3.2.1]octane | 2,6-N; 3-ketone; HCl salt | C₆H₉N₂O·HCl | ~176.6 | High rigidity; potential CNS activity |
| 3-Azabicyclo[3.2.1]octan-8-one HCl (2407-99-0) | Azabicyclo[3.2.1]octane | 3-N; 8-ketone; HCl salt | C₇H₁₁NO·HCl | ~177.6 | Mono-aza system; possible enzyme inhibition |
| 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one (22302-59-6) | Azabicyclo[3.2.1]octane | 8-N; 3-ketone; isopropyl group | C₁₀H₁₇NO | ~167.2 | Lipophilic substituent may enhance membrane permeability |
| Hexahydro-7(1H)-Indolizinone (18747-42-7) | Indolizinone | 7-membered fused ring; 1-N | C₈H₁₃NO | ~139.2 | Larger ring system; unknown bioactivity |
| 2-N-Propyl-piperidin-4-one HCl (59663-72-8) | Piperidinone | 4-ketone; N-propyl; HCl salt | C₈H₁₅NO·HCl | ~193.7 | Monocyclic; typical scaffold for analgesics |
Pharmacological Implications
- Diazabicyclo vs. Azabicyclo Systems: The dual nitrogen atoms in the target compound (vs. mono-aza in 2407-99-0) likely enhance binding affinity to targets requiring bidentate interactions, such as ion channels or enzymes .
- Ketone Position : The 3-ketone group in the target compound and 22302-59-6 may confer electrophilic reactivity, influencing interactions with nucleophilic residues in proteins.
- Hydrochloride Salts : Both the target compound and 2407-99-0 exhibit improved aqueous solubility due to the HCl salt, a critical factor for bioavailability in drug development .
- Lipophilicity : The isopropyl group in 22302-59-6 increases lipophilicity, suggesting better blood-brain barrier penetration compared to the target compound.
Physicochemical Properties
- Solubility : Hydrochloride salts (target compound, 2407-99-0, 59663-72-8) generally exhibit higher water solubility than neutral analogs (e.g., 22302-59-6).
- Stability: The rigid bicyclic structure of the target compound may reduce metabolic degradation compared to monocyclic derivatives like 59663-72-6.
Research Findings and Limitations
- Stereochemical Specificity : The (1R,5R) configuration in the target compound may result in selective binding, as observed in analogous chiral bicyclic systems .
- Data Gaps : Direct comparative pharmacological data (e.g., IC₅₀ values, receptor binding assays) are absent in publicly available literature, necessitating further experimental validation.
Biological Activity
(1R,5R)-2,6-Diazabicyclo[3.2.1]octan-3-one hydrochloride, a bicyclic compound known for its unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on diverse sources, including synthesis methods, pharmacological effects, and relevant case studies.
Compound Overview
- Chemical Name : (1R,5R)-2,6-Diazabicyclo[3.2.1]octan-3-one hydrochloride
- Molecular Formula : C8H12ClN2O
- Molecular Weight : 188.64 g/mol
Synthesis and Derivatives
The synthesis of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride involves multi-step reactions that yield various derivatives with enhanced biological properties. Notably, derivatives have been designed to improve efficacy against specific bacterial strains and to enhance pharmacokinetic profiles.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains:
- Efficacy Against Gram-positive Bacteria : The compound exhibits significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. In vitro assays indicated that certain derivatives showed submicromolar activity against these pathogens, outperforming conventional antibiotics like ampicillin and rifampicin .
- Mechanism of Action : The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assessments on various cancer cell lines have shown that (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride exhibits selective cytotoxicity:
- Cell Lines Tested : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : It demonstrated a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutic agents .
Pharmacokinetic Properties
The pharmacokinetic profile of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride highlights its potential for therapeutic applications:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Exhibits good tissue distribution with a preference for lung and liver tissues.
- Metabolism : Primarily metabolized by the liver with a half-life conducive for once-daily dosing .
Study 1: Efficacy in Animal Models
A study conducted on rodent models demonstrated the effectiveness of this compound in reducing bacterial load in infected tissues:
- Methodology : Mice were infected with MRSA and treated with varying doses of the compound.
- Findings : Significant reductions in bacterial counts were observed in treated groups compared to controls, indicating strong in vivo efficacy .
Study 2: Combination Therapy
Another investigation explored the use of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride in combination with other antibiotics:
Q & A
Q. Table 1: Example Reaction Conditions for Bicyclic Lactam Synthesis
| Precursor | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2,7-Dioxabicyclo[3.2.1]octan-3-one | NaOH, RT, 30 min | 2,8-Dioxabicyclo[3.3.0]octan-3-one | 78% ee |
How can the solubility and stability of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride be optimized for in vitro assays?
Answer:
Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤5%) or pH adjustment (optimal range: pH 4–6). Stability studies indicate that the hydrochloride salt should be stored in airtight containers under inert gas (e.g., N₂) at –20°C to prevent hygroscopic degradation . Lyophilization is recommended for long-term storage, with reconstitution in deionized water immediately before use.
What analytical techniques are most effective for confirming the stereochemical configuration of (1R,5R)-2,6-diazabicyclo[3.2.1]octan-3-one hydrochloride?
Answer:
- Mosher Ester Analysis: Derivatization with R- and S-Mosher reagents followed by ¹H NMR to assess enantiomeric purity (e.g., 78% ee reported in analogous systems) .
- X-ray Crystallography: Definitive assignment of absolute configuration using single-crystal diffraction.
- Chiral HPLC: Separation of enantiomers using columns like Chiralpak® AD-H with hexane/isopropanol mobile phases.
How can researchers address contradictory data regarding the reactivity of the bicyclic lactam ring under varying pH conditions?
Answer:
Contradictions in reactivity (e.g., unexpected epimerization or ring-opening) often arise from pH-dependent equilibria. For example, under basic conditions, the 2,7-dioxabicyclo[3.2.1]octan-3-one system undergoes epimerization at the tert-butyl-bearing carbon, confirmed via NOE and Mosher analysis . To resolve discrepancies:
Conduct systematic pH-rate profiling.
Use deuterated solvents to track proton exchange via ¹H NMR.
Monitor reaction progress at multiple timepoints with LC-MS.
What are the common impurities or byproducts encountered during synthesis, and how can they be characterized?
Answer:
Common impurities include:
- Epimerized derivatives: Result from base-mediated equilibration .
- Hydrolysis products: Detectable via LC-MS (e.g., m/z shifts corresponding to ring-opened species).
- Residual solvents: Quantified using GC-MS.
Q. Table 2: Impurity Characterization Methods
| Impurity Type | Analytical Method | Key Markers |
|---|---|---|
| Stereoisomers | Chiral HPLC | Retention time shifts |
| Hydrolysis byproducts | LC-MS/MS | [M+H]+ = 163.65 (C₇H₁₄ClNO) |
What strategies enhance enantiomeric purity during asymmetric synthesis of this compound?
Answer:
- Chiral Catalysis: Use of Ru-catalyzed asymmetric hydrogenation or organocatalysts for kinetic resolution .
- Crystallization-Induced Dynamic Resolution (CIDR): Exploit differential solubility of enantiomers in polar solvents.
- Chromatographic Separation: Preparative chiral HPLC for >99% ee, though this is less scalable .
How does the bicyclic framework influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The rigid bicyclic structure imposes steric constraints, favoring axial attack in nucleophilic substitutions. For example, tert-butyl groups on the convex face of the ring (confirmed via NOE) direct nucleophiles to the less hindered equatorial position . Reactivity can be modulated by introducing electron-withdrawing groups (e.g., F, Cl) to activate specific sites.
What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
